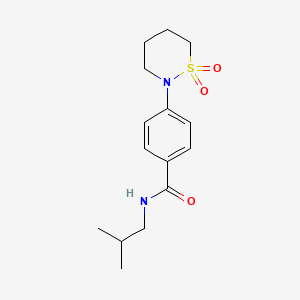

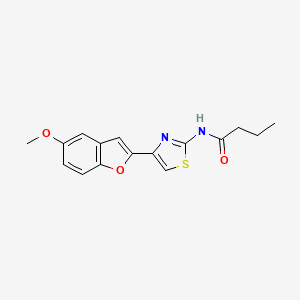

3-hexyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hexyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one is a chemical compound with the molecular formula C16H20O4 . It has a molecular weight of 276.33 . The IUPAC name for this compound is 3-hexyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one .

Molecular Structure Analysis

The InChI code for 3-hexyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one is 1S/C16H20O4/c1-3-4-5-6-7-12-10(2)11-8-9-13(17)14(18)15(11)20-16(12)19/h8-9,17-18H,3-7H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications

Biomedical Research: Antioxidant Properties

Coumarin derivatives like 3-hexyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one are known for their antioxidant properties . Antioxidants are crucial in biomedical research for their ability to neutralize free radicals, which can cause cellular damage and contribute to various diseases. This compound’s potential to act as an antioxidant makes it valuable for studies related to aging, neurodegenerative diseases, and cancer.

Pharmaceutical Applications: Anticoagulant Activity

The anticoagulant activity of coumarins is well-documented, and this particular derivative could be explored for its potential to prevent blood clot formation . Research into its efficacy and safety could lead to the development of new anticoagulant drugs, which are essential for treating conditions like deep vein thrombosis and pulmonary embolism.

Antimicrobial and Antibacterial Uses

Coumarin compounds exhibit antimicrobial and antibacterial activities, making them candidates for developing new antibiotics and disinfectants . With antibiotic resistance on the rise, the study of 3-hexyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one’s effectiveness against various bacterial strains is of high importance.

Anti-inflammatory Applications

The anti-inflammatory properties of coumarins are another area of interest in scientific research . Inflammation is a common underlying factor in many chronic diseases, and the ability of this compound to inhibit inflammatory processes could lead to new treatments for conditions like arthritis and asthma.

Cancer Research: Anticancer Potential

Research into the anticancer potential of coumarin derivatives is ongoing, and 3-hexyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one may contribute to this field . Its ability to induce apoptosis in cancer cells and inhibit tumor growth could be pivotal in developing new cancer therapies.

Industrial Applications: Optical Brighteners and Dyes

Outside of medical science, coumarin derivatives are used as optical brighteners and dyes due to their fluorescent properties . This compound could be studied for its potential use in creating more efficient and environmentally friendly dyes for the textile industry, as well as brighteners in laundry detergents.

properties

IUPAC Name |

3-hexyl-7,8-dihydroxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O4/c1-3-4-5-6-7-12-10(2)11-8-9-13(17)14(18)15(11)20-16(12)19/h8-9,17-18H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSMMQGQHGLTOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C2=C(C(=C(C=C2)O)O)OC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hexyl-7,8-dihydroxy-4-methyl-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B3003345.png)

![N-Cyclopropyl-1-[[(2S)-1-(tert-butoxycarbonyl)-2alpha-pyrrolidinyl]methyl]-1H-tetrazole-5-amine](/img/structure/B3003349.png)

![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-benzyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B3003350.png)

![2,6-Dimethyl-4-[4-(4-methylphenyl)phenyl]sulfonylmorpholine](/img/structure/B3003352.png)

![3-[[1-(Pyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3003354.png)

![Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3003358.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3003360.png)